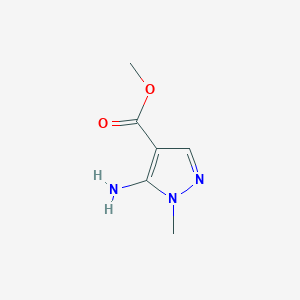

Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 5-amino-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-9-5(7)4(3-8-9)6(10)11-2/h3H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTGQTDLLIDYCAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50568923 | |

| Record name | Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110860-60-1 | |

| Record name | Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate CAS number"

An In-depth Technical Guide to Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

CAS Number: 110860-60-1

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details its chemical and physical properties, a representative experimental protocol for its synthesis, and its role as a versatile building block in the design of bioactive molecules.

Chemical and Physical Properties

This compound is a substituted pyrazole, a class of heterocyclic compounds known for their wide range of biological activities. The quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 110860-60-1 | PubChem[1] |

| Molecular Formula | C₆H₉N₃O₂ | PubChem[1] |

| Molecular Weight | 155.15 g/mol | PubChem[1] |

| IUPAC Name | methyl 5-amino-1-methylpyrazole-4-carboxylate | PubChem[1] |

| Canonical SMILES | CN1C(=C(C=N1)C(=O)OC)N | PubChem[1] |

| InChI Key | UTGQTDLLIDYCAB-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3 | 0.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 155.069476538 g/mol | PubChem[1] |

| Monoisotopic Mass | 155.069476538 g/mol | PubChem[1] |

| Topological Polar Surface Area | 70.1 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

Experimental Protocols: Synthesis

A representative synthesis for a closely related analog, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, is described in Chinese patent CN105646357A.[2] This process can be adapted for the synthesis of the methyl ester by substituting the appropriate starting materials.

Reaction Scheme:

-

Reactants: Methyl (ethoxymethylene)cyanoacetate and a 40% aqueous solution of methylhydrazine.[2]

-

Solvent: Toluene.[2]

-

Key Steps:

-

Methyl (ethoxymethylene)cyanoacetate is dissolved in toluene in a reactor.

-

The methylhydrazine solution is added dropwise while maintaining the temperature between 22-30°C using a chilled brine bath.

-

After the addition is complete, the reaction mixture is held at this temperature for 1-3 hours.

-

The mixture is then heated to reflux for 2 hours.

-

Upon cooling to 9-10°C, the product precipitates and is collected by filtration.

-

The filtered solid is then dried to yield the final product.

-

This synthetic route is noted for its simplicity, high yield, and reduced reaction time.[2]

Role in Drug Discovery and Development

5-Aminopyrazole derivatives are recognized as crucial scaffolds in medicinal chemistry, serving as versatile starting materials for the synthesis of a wide array of bioactive compounds.[3] Their utility stems from the presence of multiple reactive sites that allow for further chemical modifications and the construction of more complex molecular architectures.

Building Block for Bioactive Molecules

The 5-amino-1-methyl-1H-pyrazole-4-carboxylate core is a valuable synthon for the development of fused heterocyclic systems, such as pyrazolopyrimidines and pyrazolotriazines, which are known to possess diverse pharmacological activities.

Application in Kinase Inhibitor Design

The 5-aminopyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Derivatives of 5-aminopyrazole have been successfully developed as inhibitors of various kinases, such as p38 MAP kinase and Bruton's tyrosine kinase (BTK).

The general principle behind the design of these inhibitors involves the 5-aminopyrazole core acting as a hinge-binding motif, interacting with the ATP-binding site of the kinase. Further substitutions on the pyrazole ring allow for the exploration of other pockets within the active site to enhance potency and selectivity.

Spectroscopic Data

Reference ¹H NMR Data (300 MHz, DMSO-d₆) for Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate:

-

δ 1.29 (t, 3H, J = 7.2, O—CH₂—CH ₃)

-

δ 2.34 (s, 3H, CH ₃)

-

δ 4.18 (q, 2H, J = 2.7, O—CH ₂—CH₃)

-

δ 4.22 (s, 2H, –NH ₂)

-

δ 7.46 (d, 2H, J = 8.1 Hz, Ph—H (m))

-

δ 7.84 (d, 2H, J = 8.1 Hz, Ph—H (O))

-

δ 7.90 (s, 1H, pyrazole-H )

Reference IR Data (cm⁻¹) for Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate:

-

ν(NH) 3480

-

ν(C=O) 1693

-

ν(C=N) 1615

Safety and Handling

Based on available safety data for this class of compounds, this compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

References

"physical and chemical properties of Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is a substituted pyrazole derivative. The following tables summarize its key physical and chemical properties based on available data.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O₂ | PubChem[1] |

| Molecular Weight | 155.15 g/mol | PubChem[1] |

| Appearance | Solid (form) | Sigma-Aldrich[2] |

| Melting Point | 96-100 °C | Sigma-Aldrich[2] |

| CAS Number | 13437-93-3 | Zillow[3][4] |

Table 2: Computed Properties

| Property | Value | Source |

| XLogP3 | 0.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 155.069476538 | PubChem[1] |

| Monoisotopic Mass | 155.069476538 | PubChem[1] |

| Topological Polar Surface Area | 70.1 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 162 | PubChem[1] |

Synthesis and Characterization

The synthesis of this compound and its analogs has been reported through various synthetic routes. A common approach involves the cyclization of a β-enamino diketone precursor with a hydrazine derivative.

Experimental Protocol: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

A patented process describes the synthesis of the ethyl ester analog, which provides a representative synthetic methodology.[5]

Materials:

-

40% methyl hydrazine aqueous solution

-

Ethoxy methylene ethyl cyanoacetate

-

Toluene

Procedure: [5]

-

Ethoxy methylene ethyl cyanoacetate is added to a reactor, followed by toluene. The mixture is stirred until the solid is fully dissolved.

-

The reactor is cooled to 20-25 °C using chilled brine.

-

A 40% aqueous solution of methyl hydrazine is added dropwise, maintaining the temperature between 22-30 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 1-3 hours.

-

The temperature is then slowly raised to reflux, and the mixture is refluxed for 2 hours.

-

After reflux, the mixture is cooled to 9-10 °C to allow for product precipitation.

-

The solid product is collected by filtration and dried.

Characterization Data

The characterization of substituted pyrazoles typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the methyl groups (N-CH₃ and O-CH₃), the amino group protons, and the pyrazole ring proton.

-

¹³C NMR: The carbon NMR spectrum would provide information on the chemical environment of each carbon atom in the molecule.

-

IR Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the ester, and C=N and C=C stretching of the pyrazole ring.

-

Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of the compound. For the ethyl ester analog, the molecular weight is 169.18 g/mol .[6]

Biological Activity and Potential Applications

While specific biological activities for this compound are not extensively documented, the 5-amino-1H-pyrazole-4-carboxamide core is a known pharmacophore with significant therapeutic potential.

FGFR Inhibition

Recent studies have shown that derivatives of 5-amino-1H-pyrazole-4-carboxamide can act as potent and covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[7] Aberrant FGFR signaling is implicated in various cancers, making FGFR inhibitors a promising class of anti-cancer agents.[7] The core pyrazole structure plays a crucial role in binding to the kinase domain of the receptor.

Toxicity of Related Compounds

It is noteworthy that a series of 1-methyl-1H-pyrazole-5-carboxamides, structurally related to the title compound, have demonstrated unexpected acute mammalian toxicity. This toxicity was linked to the inhibition of mitochondrial respiration.[8] These findings highlight the importance of thorough toxicological profiling of this class of compounds during drug development.

Visualizations

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of substituted aminopyrazoles.

Caption: A generalized workflow for the synthesis and characterization of aminopyrazole derivatives.

FGFR Signaling Pathway

Given the potential of the aminopyrazole core to target FGFR, the following diagram outlines a simplified representation of the FGFR signaling pathway.

Caption: A simplified diagram of the FGFR signaling cascade and the point of inhibition by aminopyrazole-based compounds.

References

- 1. This compound | C6H9N3O2 | CID 15140326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]

- 6. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidation of the Molecular Structure: A Technical Guide to Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document outlines the probable synthetic pathway, details the analytical techniques crucial for its characterization, and presents its potential biological significance as an inhibitor of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.

Physicochemical Properties

This compound is a small organic molecule with the molecular formula C₆H₉N₃O₂ and a molecular weight of 155.15 g/mol .[1] Its chemical structure features a pyrazole ring substituted with an amino group, a methyl group, and a methyl carboxylate group.

| Property | Value | Reference |

| Molecular Formula | C₆H₉N₃O₂ | [1] |

| Molecular Weight | 155.15 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 110860-60-1 | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A likely synthetic approach involves the reaction of methylhydrazine with a derivative of methyl 2-cyano-3-ethoxyacrylate. The ethoxy group acts as a good leaving group, facilitating the cyclization reaction to form the pyrazole ring.

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Synthesis

The following is a generalized experimental protocol based on similar syntheses of 5-aminopyrazole-4-carboxylates:

-

Reaction Setup: To a solution of methyl 2-cyano-3-ethoxyacrylate (1 equivalent) in a suitable solvent such as ethanol, add methylhydrazine (1 equivalent).

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.

Structure Elucidation Workflow

The elucidation of the structure of a newly synthesized compound like this compound is a systematic process involving a combination of spectroscopic techniques.

Caption: Workflow for the structure elucidation of the target compound.

Spectroscopic Data and Interpretation

Due to the absence of direct experimental spectra for this compound in the searched literature, the following data is predicted based on the analysis of closely related analogues, such as ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate and other substituted pyrazoles.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound.

-

Expected Molecular Ion Peak (M+) : m/z = 155.07

| Fragment | Expected m/z | Interpretation |

| [M]+ | 155 | Molecular Ion |

| [M - OCH₃]+ | 124 | Loss of the methoxy group |

| [M - COOCH₃]+ | 96 | Loss of the methyl carboxylate group |

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amino group) |

| 2950-2850 | Medium | C-H stretching (aliphatic) |

| ~1700 | Strong | C=O stretching (ester) |

| ~1620 | Medium | N-H bending (amino group) |

| ~1580 | Medium | C=N and C=C stretching (pyrazole ring) |

| ~1250 | Strong | C-O stretching (ester) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (Predicted, in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | s | 1H | Pyrazole C3-H |

| ~5.0 | br s | 2H | -NH₂ |

| ~3.8 | s | 3H | -COOCH₃ |

| ~3.7 | s | 3H | N-CH₃ |

¹³C NMR (Predicted, in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~152 | C5 (C-NH₂) |

| ~140 | C3 |

| ~95 | C4 |

| ~51 | -COOCH₃ |

| ~35 | N-CH₃ |

Potential Biological Activity: FGFR Signaling Pathway Inhibition

Derivatives of 5-aminopyrazole have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key regulators of cellular processes such as proliferation, differentiation, and migration.[6][7] Aberrant FGFR signaling is implicated in various cancers.[7]

The binding of a Fibroblast Growth Factor (FGF) ligand to its receptor (FGFR) triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. The primary pathways activated include the RAS-MAPK pathway, the PI3K-AKT pathway, and the PLCγ pathway.[8] this compound, as a pyrazole derivative, is hypothesized to act as a competitive inhibitor at the ATP-binding site of the FGFR kinase domain, thereby blocking the downstream signaling cascade.

Caption: Inhibition of the FGFR signaling pathway by the pyrazole compound.

Conclusion

The structural elucidation of this compound relies on a combination of synthetic chemistry and spectroscopic analysis. While direct experimental data is pending, predictive analysis based on analogous structures provides a robust framework for its characterization. The potential of this compound and its derivatives as FGFR inhibitors underscores their importance in the field of drug discovery and development, warranting further investigation into their synthesis, characterization, and biological activity.

References

- 1. This compound | C6H9N3O2 | CID 15140326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. epubl.ktu.edu [epubl.ktu.edu]

An In-depth Technical Guide to Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole class of molecules. The pyrazole scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the chemical identity, physicochemical properties, synthesis, and potential biological significance of this compound, based on available scientific literature.

Chemical Identity and Nomenclature

The precise identification and nomenclature of a chemical entity are fundamental for scientific communication and research.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is methyl 5-amino-1-methylpyrazole-4-carboxylate .[1]

Synonyms and Identifiers

A list of synonyms and chemical identifiers is provided in the table below for cross-referencing in various databases and publications.

| Identifier Type | Value |

| CAS Number | 110860-60-1[1] |

| PubChem CID | 15140326[1] |

| Molecular Formula | C₆H₉N₃O₂[1] |

| InChI | InChI=1S/C6H9N3O2/c1-9-5(7)4(3-8-9)6(10)11-2/h3H,7H2,1-2H3[1] |

| InChIKey | UTGQTDLLIDYCAB-UHFFFAOYSA-N[1] |

| Canonical SMILES | COC(=O)C1=CNN(C)C1=N |

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for its application in drug discovery and development, influencing factors such as solubility, absorption, and distribution.

| Property | Value | Unit |

| Molecular Weight | 155.15[1] | g/mol |

| XLogP3 | 0.3 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 2 | |

| Exact Mass | 155.069476538[1] | Da |

| Monoisotopic Mass | 155.069476538[1] | Da |

| Topological Polar Surface Area | 70.1[1] | Ų |

| Heavy Atom Count | 11 | |

| Complexity | 162[1] |

Experimental Protocols: Synthesis

The following section details a plausible synthetic route for this compound, adapted from a patented process for the corresponding ethyl ester.[2] This protocol is provided for informational purposes and should be performed by qualified personnel in a suitable laboratory setting.

Synthesis of this compound

Reaction Scheme:

A plausible reaction for the synthesis.

Materials:

-

Methyl 2-cyano-3-ethoxyacrylate

-

40% Methylhydrazine aqueous solution[2]

-

Toluene

-

Chilled brine

Procedure:

-

In a suitable reactor, dissolve methyl 2-cyano-3-ethoxyacrylate in toluene with stirring.

-

Prepare a dropping funnel with a 40% aqueous solution of methylhydrazine.

-

Initiate cooling of the reactor using a chilled brine bath to maintain a temperature of 20-25°C.

-

Slowly add the methylhydrazine solution to the reactor, ensuring the internal temperature is maintained between 22-30°C.

-

After the addition is complete, continue stirring the reaction mixture at the same temperature for 1-3 hours.

-

Following the insulation period, gradually heat the reaction mixture to reflux temperature and maintain reflux for 2 hours.

-

After the reflux is complete, cool the reaction mixture to 9-10°C.

-

The precipitated product is collected by filtration.

-

The filter cake is then dried to yield the final product, this compound.

Potential Biological Activity and Signaling Pathways

While direct experimental data on the biological activity of this compound is limited in the public domain, the broader class of 5-aminopyrazole derivatives has been extensively investigated, revealing a range of significant biological activities.

Analog Activity Profile

-

IRAK4 Inhibition: Several 5-aminopyrazole derivatives have been identified as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4).[3] IRAK4 is a critical kinase in the toll-like receptor (TLR) and IL-1 receptor signaling pathways, which play a central role in the innate immune response.[3][4][5][6]

-

FGFR Inhibition: A number of 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed and synthesized as pan-Fibroblast Growth Factor Receptor (FGFR) covalent inhibitors.[7] Aberrant FGFR signaling is implicated in various cancers.[7][8]

-

NAMPT Activation: Certain pyrazole-containing compounds have been reported as potent activators of Nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[9] NAMPT activation is an attractive therapeutic target for diseases associated with metabolic and age-related decline.[9]

Postulated Signaling Pathway Involvement: IRAK4 Signaling

Given the prevalence of IRAK4 inhibition among its structural analogs, it is plausible that this compound could modulate the IRAK4 signaling pathway. Below is a diagram illustrating the canonical IRAK4 signaling cascade.

The IRAK4 signaling pathway, a potential target.

Conclusion

This compound is a readily synthesizable compound with a chemical scaffold that is prevalent in molecules with significant therapeutic potential. Based on the activities of its close analogs, this compound warrants further investigation as a potential modulator of key signaling pathways involved in inflammation, oncology, and metabolic diseases. The information provided in this guide serves as a foundational resource for researchers interested in exploring the chemical and biological properties of this and related compounds.

References

- 1. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]

- 3. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea as a potent NAMPT (nicotinamide phosphoribosyltransferase) activator with attenuated CYP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

"biological activity of 5-aminopyrazole derivatives"

An In-depth Technical Guide to the Biological Activity of 5-Aminopyrazole Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-aminopyrazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery.[1][2] These derivatives serve as versatile precursors for a multitude of bioactive compounds, including fused heterocyclic systems like pyrazolopyrimidines and pyrazolopyridines.[1][3] The inherent structural features of the 5-aminopyrazole ring allow for diverse substitutions, leading to a wide spectrum of pharmacological activities.[4] Compounds incorporating this scaffold have demonstrated potent efficacy as anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory agents.[1][5] The recent clinical approval of the 5-aminopyrazole-based drug Pirtobrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, underscores the therapeutic potential of this chemical class.[6][7] This guide provides a comprehensive overview of the key biological activities of 5-aminopyrazole derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity

5-Aminopyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[6][8] Their mechanisms of action are diverse, often involving the inhibition of critical cellular signaling pathways. Key targets include protein kinases, tubulin polymerization, and regulators of the cell cycle.[9][10][11]

Kinase Inhibition

A primary mechanism of anticancer action is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[12] Derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), p38 MAP kinase, and Cyclin-Dependent Kinases (CDKs).[5][10][13]

A series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as pan-FGFR covalent inhibitors, showing efficacy against both wild-type and drug-resistant gatekeeper mutant forms of the enzyme.[13] Similarly, aryl azo imidazo[1,2-b]pyrazole derivatives synthesized from 5-aminopyrazoles have shown potent activity against breast cancer cells.[1]

Cell Cycle Arrest and Apoptosis

Certain pyrazole-indole hybrids derived from 5-aminopyrazoles induce cell cycle arrest and apoptosis in cancer cells.[11] Flow cytometry analysis of HepG2 liver cancer cells treated with potent derivatives revealed an accumulation of cells in the G2/M phase and an increase in the apoptotic cell population. This is often accompanied by the modulation of key regulatory proteins like caspases, Bcl-2, and Bax.[11]

Quantitative Data: Anticancer Activity

| Compound/Derivative | Cancer Cell Line | Assay | Result (IC₅₀) | Reference |

| Aryl azo imidazo[1,2-b]pyrazole 26a | MCF-7 (Breast) | Not Specified | 6.1 ± 0.4 µM | [1] |

| Aryl azo imidazo[1,2-b]pyrazole 26b | MCF-7 (Breast) | Not Specified | 8.0 ± 0.5 µM | [1] |

| Aryl azo imidazo[1,2-b]pyrazole 26c | MCF-7 (Breast) | Not Specified | 7.4 ± 0.3 µM | [1] |

| Doxorubicin (Reference) | MCF-7 (Breast) | Not Specified | 10.3 ± 0.8 µM | [1] |

| 5AP Derivative 22 | HCT-116 (Colorectal) | MTT | 3.18 µM | [5] |

| 5AP Derivative 22 | MCF-7 (Breast) | MTT | 4.63 µM | [5] |

| Chloroacetanilide derivative 8 | Hep-G2 (Liver) | SRB | 3.6 µM | [12] |

| Enamine 19 | Hep-G2 (Liver) | SRB | 17.7 µM | [12] |

| Pyrazolopyrimidine 16 | Hep-G2 (Liver) | SRB | 24.4 µM | [12] |

| Pan-FGFR Inhibitor 10h | NCI-H520 (Lung) | Not Specified | 19 nM | [13] |

| Pan-FGFR Inhibitor 10h | SNU-16 (Gastric) | Not Specified | 59 nM | [13] |

| Pan-FGFR Inhibitor 10h | KATO III (Gastric) | Not Specified | 73 nM | [13] |

| Pyrazole-indole hybrid 7a | HepG2 (Liver) | MTT | 6.1 ± 1.9 µM | [11] |

| Pyrazole-indole hybrid 7b | HepG2 (Liver) | MTT | 7.9 ± 1.9 µM | [11] |

| Pyrazole-indole hybrids (various) | MCF-7 (Breast) | MTT | 10.6 to 63.7 µM | [11] |

Anti-inflammatory Activity

Inflammation is a complex biological process involving enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[14] 5-Aminopyrazole derivatives have been developed as potent anti-inflammatory agents, often acting as selective inhibitors of the COX-2 isozyme.[5][15] This selectivity is advantageous as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[14]

Some derivatives exhibit a multi-target approach, simultaneously inhibiting COX-2, 5-LOX, and carbonic anhydrase (CA) isoforms associated with inflammation.[15]

Quantitative Data: Anti-inflammatory Activity

| Compound/Derivative | Target Enzyme | Assay | Result (IC₅₀ / Kᵢ) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib Analogue 35a | COX-2 | Colorimetric | IC₅₀ = 0.55 µM | Not Specified | [5] |

| Celecoxib Analogue 35b | COX-2 | Colorimetric | IC₅₀ = 0.61 µM | Not Specified | [5] |

| Celecoxib (Reference) | COX-2 | Colorimetric | IC₅₀ = 0.83 µM | Not Specified | [5] |

| Pyrazole 7a | COX-2 | Not Specified | IC₅₀ = 49 nM | 212.24 | [15] |

| Pyrazole 7a | 5-LOX | Not Specified | IC₅₀ = 2.4 µM | - | [15] |

| Pyrazole 7a | hCA IX | Not Specified | Kᵢ = 13.0 - 82.1 nM | - | [15] |

| Pyrazole 7a | hCA XII | Not Specified | Kᵢ = 5.8 - 62.0 nM | - | [15] |

| Pyrazole 7b | COX-2 | Not Specified | IC₅₀ = 60 nM | 208.33 | [15] |

| Pyrazole 7b | 5-LOX | Not Specified | IC₅₀ = 1.9 µM | - | [15] |

| Pyrazole 7j | COX-2 | Not Specified | IC₅₀ = 60 nM | 158.33 | [15] |

| Pyrazole 7j | 5-LOX | Not Specified | IC₅₀ = 2.5 µM | - | [15] |

Antimicrobial Activity

The 5-aminopyrazole scaffold is present in numerous compounds with significant activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and mycobacteria.[1][16][17] The versatility of the pyrazole ring allows for the synthesis of hybrids, such as pyrazole-thiazolidine and pyrazole-imidazothiadiazole derivatives, which can exhibit enhanced antimicrobial potency, even against multi-drug resistant (MDR) strains.[18][19]

Quantitative Data: Antimicrobial Activity

| Compound/Derivative | Microorganism | Result (MIC µg/mL) | Reference |

| Derivative 3c | Staphylococcus genus (MDR) | 32 - 64 | [16] |

| Derivative 4b | Staphylococcus genus (MDR) | 32 - 64 | [16] |

| Derivative 3c | Mycobacterium tuberculosis | Moderate Activity | [16] |

| Derivative 4a | Mycobacterium tuberculosis (including MDR) | Moderate Activity | [16] |

| Pyrazole-thiadiazine 21a | Antibacterial | 62.5 - 125 | [20] |

| Pyrazole-thiadiazine 21a | Antifungal | 2.9 - 7.8 | [20] |

| Imidazothiadiazole Hybrid 21c | Multi-drug resistant bacteria | 0.25 | [19] |

| Imidazothiadiazole Hybrid 23h | Multi-drug resistant bacteria | 0.25 | [19] |

| Gatifloxacin (Reference) | Multi-drug resistant bacteria | 1 | [19] |

Other Biological Activities

Beyond the major areas described, 5-aminopyrazole derivatives have shown a range of other important biological effects.

-

Antioxidant Activity : Several derivatives exhibit potent radical scavenging properties. Imidazo[1,2-b]pyrazole derivatives have shown antioxidant inhibition percentages up to 75.3%, comparable to ascorbic acid.[1][4]

-

Antiviral Activity : Fused pyrazole derivatives have been investigated for their effects against viruses, such as the avian influenza virus.[4]

-

Analgesic Activity : Certain 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles have been screened for in vivo analgesic properties using models like the acetic-acid induced writhing test in mice.[21][22]

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of the biological activities of novel compounds.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[9][11][23]

-

Cell Seeding : Plate human cancer cells (e.g., MCF-7, HepG2, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[9]

-

Compound Treatment : Prepare serial dilutions of the 5-aminopyrazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition : Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization : Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO or isopropanol with HCl, to each well to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Protocol: Antimicrobial Screening (Agar Diffusion Method)

The agar diffusion method (disk or well) is a standard procedure for evaluating the antimicrobial activity of chemical compounds.[20][24]

-

Medium Preparation : Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri dishes.

-

Inoculum Preparation : Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard.

-

Inoculation : Uniformly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

-

Compound Application :

-

Disk Diffusion : Impregnate sterile paper disks with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Place the disks onto the inoculated agar surface.

-

Well Diffusion : Create wells (e.g., 6 mm diameter) in the agar using a sterile cork borer. Add a defined volume of the test compound solution into each well.

-

-

Controls : Include a negative control (solvent only) and a positive control (a standard antibiotic like Chloramphenicol or an antifungal like Clotrimazole).[20]

-

Incubation : Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25-30°C for 48-72 hours for fungi).

-

Measurement : Measure the diameter of the zone of inhibition (the clear area around the disk/well where microbial growth is prevented) in millimeters. A larger zone diameter indicates greater antimicrobial activity.

-

MIC Determination : To quantify activity, a broth microdilution method is often subsequently performed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible microbial growth.

Conclusion

5-Aminopyrazole and its derivatives represent a highly versatile and pharmacologically significant class of compounds. Their synthetic tractability allows for the creation of large libraries of molecules that can be tailored to interact with a wide array of biological targets.[2] The extensive research into their anticancer, anti-inflammatory, and antimicrobial properties has yielded numerous potent lead compounds.[1][5][16] The continued exploration of this scaffold, aided by structure-activity relationship (SAR) studies, computational modeling, and multi-target drug design strategies, holds immense promise for the development of next-generation therapeutics to address pressing medical needs.[6][15]

References

- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of novel antioxidant and antitumor 5-aminopyrazole derivatives, 2D/3D QSAR, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. researchgate.net [researchgate.net]

- 16. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Studies on aminopyrazoles: antibacterial activity of some novel pyrazol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. eurekaselect.com [eurekaselect.com]

- 19. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Spectral Data of Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Due to the limited availability of published experimental data for this specific compound, this report presents the spectral data for its close structural analog, Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, and offers predicted data for the target methyl ester based on established principles of spectroscopy. This document includes tabulated spectral data, detailed experimental protocols for spectral acquisition, and visualizations to illustrate the molecular structure and data acquisition workflow.

Chemical Structure and Overview

This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The accurate interpretation of its spectral data is crucial for its identification, purity assessment, and structural elucidation.

Chemical Structure:

Caption: Chemical structure of this compound.

Spectral Data

The following tables summarize the experimental spectral data for the ethyl ester analog, Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, and provide predicted values for the target methyl ester.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR) Data

| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted for Methyl Ester (δ) ppm |

| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | ~7.5 | s | 1H | Pyrazole C3-H | ~7.5 |

| ~5.5 | br s | 2H | -NH₂ | ~5.5 | |

| 4.22 | q | 2H | -O-CH₂-CH₃ | N/A | |

| 3.65 | s | 3H | N-CH₃ | 3.65 | |

| 1.30 | t | 3H | -O-CH₂-CH₃ | N/A | |

| N/A | N/A | N/A | N/A | ~3.7 (s, 3H, -O-CH₃) |

-

¹³C NMR (Carbon-13 NMR) Data

| Compound | Chemical Shift (δ) ppm | Assignment | Predicted for Methyl Ester (δ) ppm |

| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | ~165 | C=O (ester) | ~165 |

| ~155 | Pyrazole C5-NH₂ | ~155 | |

| ~140 | Pyrazole C3 | ~140 | |

| ~95 | Pyrazole C4 | ~95 | |

| 59.5 | -O-CH₂-CH₃ | N/A | |

| 34.5 | N-CH₃ | 34.5 | |

| 14.5 | -O-CH₂-CH₃ | N/A | |

| N/A | N/A | ~51 (-O-CH₃) |

Note: Predicted values for the methyl ester are based on the substitution of the ethyl group with a methyl group. The chemical shift of the ester methyl group is expected to be around 3.7 ppm in ¹H NMR and 51 ppm in ¹³C NMR. The other chemical shifts are expected to be very similar to the ethyl ester analog.

2.2. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amino group) |

| 2950-2850 | Medium | C-H stretching (aliphatic) |

| ~1700 | Strong | C=O stretching (ester) |

| ~1620 | Medium | N-H bending (amino group) |

| ~1580 | Medium | C=N, C=C stretching (ring) |

| 1250-1000 | Strong | C-O stretching (ester) |

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

| m/z | Relative Intensity (%) | Assignment |

| 155 | High | [M]⁺ (Molecular ion) |

| 124 | Moderate | [M - OCH₃]⁺ or [M - CH₃ - O]⁺ |

| 96 | Moderate | [M - COOCH₃]⁺ |

| Other Peaks | Varies | Further fragmentation of the pyrazole ring |

Note: The mass spectrum is for the ethyl ester analog, Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, which has a molecular weight of 169.18 g/mol . The predicted molecular ion peak for this compound would be at m/z = 155.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

3.1. NMR Spectroscopy

A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.7 mL) in an NMR tube. The choice of solvent depends on the solubility of the compound. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

3.2. Infrared (IR) Spectroscopy

For a solid sample, the spectrum is typically obtained using the KBr pellet method. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

3.3. Mass Spectrometry (MS)

The mass spectrum is typically obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z).

Visualizations

4.1. General Workflow for Spectral Data Acquisition

The following diagram illustrates the general workflow for obtaining the spectral data described in this guide.

Caption: A flowchart illustrating the general workflow for acquiring and analyzing spectral data.

4.2. Key Structural Correlations in NMR Spectroscopy

The following diagram highlights the key atoms and their relationships, which are crucial for interpreting the NMR spectra.

Caption: Diagram showing key proton and carbon environments for NMR spectral assignment.

The Aminopyrazole Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide on the Discovery, History, and Application of Aminopyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

The aminopyrazole scaffold has emerged as a cornerstone in medicinal chemistry, underpinning the development of numerous targeted therapies. Its unique structural and electronic properties make it a versatile building block for potent and selective inhibitors of various enzyme classes, particularly protein kinases. This technical guide provides a comprehensive overview of the discovery and history of aminopyrazole compounds, details key experimental protocols for their synthesis and evaluation, presents quantitative biological data for prominent derivatives, and visualizes the intricate signaling pathways they modulate.

A Historical Perspective: From Classical Synthesis to a Kinase-Targeting Powerhouse

The story of aminopyrazoles is intrinsically linked to the broader history of pyrazole chemistry. The initial synthesis of the pyrazole ring is credited to German chemist Ludwig Knorr in 1883.[1][2] Knorr's synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, laid the groundwork for the exploration of this heterocyclic family.[1][2]

While early investigations in the 20th century explored the fundamental chemistry of azole derivatives, including the first syntheses of 3-aminopyrazole, the true potential of the aminopyrazole scaffold in drug discovery was not fully realized until much later.[3] These early syntheses often involved the cyclization of hydrazines with 1,3-dicarbonyl compounds or their equivalents.[3]

The modern era of aminopyrazole research has been dominated by their application as kinase inhibitors. The amino group provides a crucial hydrogen bond donor, enabling these compounds to anchor within the ATP-binding site of kinases, while the pyrazole ring itself serves as a stable and synthetically tractable core for further functionalization. This has led to the development of potent inhibitors targeting a range of kinases implicated in cancer and other diseases, including Fibroblast Growth Factor Receptors (FGFR), Leucine-Rich Repeat Kinase 2 (LRRK2), and Aurora kinases.

Synthetic Methodologies: Crafting the Aminopyrazole Core

The synthesis of aminopyrazole derivatives is well-established, with several reliable methods available to researchers. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

General Procedure for the Synthesis of 3(5)-Aminopyrazoles

One of the most common methods for synthesizing 3(5)-aminopyrazoles involves the condensation of a hydrazine with a β-ketonitrile or an α,β-unsaturated nitrile.[4][5]

Experimental Protocol: Synthesis of 3(5)-Aminopyrazole

This procedure represents a convenient synthesis of 3(5)-aminopyrazole using readily available starting materials.[6]

-

Step A: Synthesis of β-Cyanoethylhydrazine: To a 2-L two-necked flask fitted with a thermometer and a pressure-equalizing funnel, add a large magnetic stirring bar and 417 g (6.00 moles of N₂H₄·H₂O) of 72% aqueous hydrazine hydrate. Gradually add 318 g (6.00 moles) of acrylonitrile with stirring over 2 hours, maintaining the internal temperature at 30–35°C with occasional cooling. Remove water by distillation at 40 mm Hg at a bath temperature of 45–50°C to yield β-cyanoethylhydrazine as a yellow oil.[6]

-

Step B: Synthesis of 3-Imino-1-(p-tolylsulfonyl)pyrazolidine: In a 2-L three-necked flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing funnel, place a solution of 126 g (1.50 moles) of sodium bicarbonate in 600 ml of water. Add 127.5 g (1.50 moles) of β-cyanoethylhydrazine with stirring. Increase the stirring rate and add a solution of 229 g (1.20 moles) of p-toluenesulfonyl chloride in 400 ml of benzene containing 0.5 g of sodium dodecylbenzenesulfonate at once. Add three further portions of sodium bicarbonate sequentially: 25.2 g (0.30 mole) after 15 minutes, 16.8 g (0.20 mole) after 30 minutes, and 16.8 g (0.20 mole) after 55 minutes. Stir the mixture for 5 hours at 18–25°C. Add 8.4 g (0.10 mole) of sodium bicarbonate, then 200 ml of ether, and continue stirring for another hour. Collect the solid by filtration, wash with water and then ether, and dry to obtain 3-imino-1-(p-tolylsulfonyl)pyrazolidine.[6]

-

Step C: Synthesis of 3(5)-Aminopyrazole p-Toluenesulfonate: In a 1-L flask, place 239 g (1.00 mole) of 3-imino-1-(p-tolylsulfonyl)pyrazolidine and 400 ml of absolute ethanol. Heat the stirred mixture to 60–65°C on a water bath, then add 57 g (1.0 mole) of glacial acetic acid. A vigorous exothermic reaction occurs, and the temperature rises to about 100°C. After the exothermic reaction subsides, heat the mixture at reflux for 30 minutes. Cool the mixture to room temperature and then in an ice bath. Collect the precipitated salt by filtration, wash with ethanol and then ether, and dry.[6]

-

Step D: Synthesis of 3(5)-Aminopyrazole: To a 500-ml. flask, add 255 g. (1.00 mole) of 3(5)-aminopyrazole p-toluenesulfonate and a solution of 60 g. (1.5 moles) of sodium hydroxide in 150 ml. of water. Swirl the flask to dissolve the solids. Remove the solvent by distillation, with the final traces removed at a bath temperature of 50°C (20 mm Hg) to give 3(5)-aminopyrazole as a light yellow oil. Purify by distillation.[6]

General Procedure for the Synthesis of 5-Aminopyrazoles

The condensation of β-ketonitriles with hydrazines is a versatile method for preparing 5-aminopyrazoles.[7][8]

Experimental Protocol: Synthesis of 5-Amino-3-aryl-1H-pyrazoles

This protocol describes the synthesis of 5-amino-3-aryl-1H-pyrazoles from a benzoylacetonitrile derivative.[8]

-

Step 1: Synthesis of substituted 1-aminocinnamonitriles: A base-catalyzed reaction of benzoylacetonitrile and acetonitrile is performed to yield the corresponding 1-aminocinnamonitrile.

-

Step 2: Cyclization with substituted phenylhydrazines: The substituted 1-aminocinnamonitrile is reacted with a substituted phenylhydrazine to yield the 5-amino-3-aryl-1H-pyrazole.

-

Step 3 (Optional): Amide derivative formation: The resulting aminopyrazole can be further treated with a substituted benzoyl chloride in a suitable solvent like dichloromethane (DCM) to prepare the corresponding N-(1,3-diaryl-1H-pyrazol-5-yl)benzamide.[8]

Biological Activity and Quantitative Data

Aminopyrazole derivatives have demonstrated potent inhibitory activity against a range of protein kinases implicated in cancer. The following tables summarize key quantitative data for representative aminopyrazole-based inhibitors against FGFR, LRRK2, and Aurora kinases.

Table 1: Inhibitory Activity of Aminopyrazole Derivatives against FGFR

| Compound | Target Kinase | IC50 (nM) | Cell Line | Cellular IC50 (nM) | Reference |

| Compound 6 | FGFR3 (WT) | - | BaF3-FGFR3 (WT) | <1 | [9] |

| FGFR3 (V555M) | <1 | BaF3-FGFR3 (V555M) | <1 | [9] | |

| FGFR2 (WT) | - | BaF3-FGFR2 (WT) | <1 | [9] | |

| FGFR2 (V564F) | - | BaF3-FGFR2 (V564F) | <1 | [9] | |

| FGFR1 | - | - | - | [9] | |

| FGFR4 | - | - | - | [9] | |

| Compound 19 | FGFR3 (WT) | - | BaF3-FGFR3 (WT) | 1.1 | [9] |

| FGFR3 (V555M) | 1.1 | BaF3-FGFR3 (V555M) | 1.1 | [9] | |

| FGFR2 (WT) | - | BaF3-FGFR2 (WT) | 1.1 | [9] | |

| FGFR2 (V564F) | - | BaF3-FGFR2 (V564F) | 1.1 | [9] |

Table 2: Inhibitory Activity of Aminopyrazole Derivatives against LRRK2

| Compound | Target Kinase | Ki (nM) | Cell Line | Cellular IC50 (nM) | Reference |

| Compound 6 | LRRK2 | 8.6 | - | 130 | [10] |

| Compound 18 | LRRK2 | 8.6 | - | 28 | [10] |

Table 3: Inhibitory Activity of Aminopyrazole Derivatives against Aurora Kinases

| Compound | Target Kinase | IC50 (nM) | Cell Line | Cellular IC50 (µM) | Reference |

| Compound 1 | Aurora A | - | BaF3-FGFR3 (WT) | 0.2 | [9] |

| Aurora A | - | BaF3-FGFR3 (V555M) | 0.2 | [9] |

Experimental Protocols for Biological Evaluation

The biological evaluation of aminopyrazole-based kinase inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the in vitro inhibitory activity of compounds against a target kinase.

-

Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. This is often detected using methods like FRET (Förster Resonance Energy Transfer) or luminescence (e.g., ADP-Glo™ assay).

-

Materials:

-

Recombinant kinase enzyme

-

Specific peptide or protein substrate

-

ATP (at a concentration near the Km for the kinase)

-

Test compounds (dissolved in DMSO)

-

Assay buffer

-

Detection reagents (e.g., FRET antibodies, ADP-Glo™ reagents)

-

384-well microplates

-

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

Add the kinase and test compound to the wells of a microplate and incubate to allow for binding.

-

Initiate the kinase reaction by adding the ATP and substrate mixture.

-

Incubate for a defined period at a controlled temperature.

-

Stop the reaction and add the detection reagents.

-

Measure the signal (e.g., fluorescence, luminescence) using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[11]

-

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

-

Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

Test compounds

-

MTT reagent

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

-

Add MTT reagent to each well and incubate to allow the formation of formazan crystals.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[3]

-

Visualizing the Mechanism of Action: Signaling Pathways and Drug Discovery Workflows

Understanding the signaling pathways modulated by aminopyrazole inhibitors and the workflow of their discovery is crucial for rational drug design and development.

Key Signaling Pathways

Aminopyrazole-based inhibitors have been developed to target several critical signaling pathways involved in cell proliferation, survival, and differentiation.

Caption: FGFR Signaling Pathway and Point of Inhibition.

Caption: LRRK2 Signaling in Parkinson's Disease.

Caption: Aurora Kinase Signaling in Mitosis.

Drug Discovery Workflow

The development of aminopyrazole-based kinase inhibitors typically follows a structured drug discovery workflow, from initial hit identification to lead optimization and preclinical evaluation.

Caption: Aminopyrazole Inhibitor Drug Discovery Workflow.

Conclusion

The aminopyrazole scaffold has proven to be a remarkably fruitful starting point for the development of targeted therapies. Its rich history, versatile synthesis, and favorable pharmacological properties have solidified its status as a privileged structure in medicinal chemistry. As our understanding of the molecular drivers of disease continues to expand, it is certain that the aminopyrazole core will continue to be a valuable tool in the design of the next generation of precision medicines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. soc.chim.it [soc.chim.it]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 8. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide on Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data for Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail its molecular properties and provide a logical framework for its identification.

Physicochemical Data

The fundamental molecular attributes of this compound are summarized below. These data points are critical for experimental design, analytical method development, and computational modeling.

| Parameter | Value | Reference |

| Molecular Formula | C6H9N3O2 | [1] |

| Molecular Weight | 155.15 g/mol | [1] |

Logical Relationship Diagram

The following diagram illustrates the hierarchical relationship between the compound's name and its core molecular properties. This visualization provides a clear and logical flow from nomenclature to fundamental chemical data.

References

Navigating the Solubility Landscape of Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems, is fundamental for its advancement through the development pipeline. Solubility impacts formulation, bioavailability, and the design of subsequent in vitro and in vivo studies.

This technical guide addresses the solubility of this compound. It is important to note that as of the compilation of this document, specific quantitative solubility data for this compound in a range of solvents is not extensively available in published literature. Therefore, this guide provides a comprehensive framework for researchers to determine its solubility profile. The guide covers the general solubility characteristics of pyrazole derivatives, detailed experimental protocols for solubility determination, and a logical workflow to approach this critical analysis.

Physicochemical Properties of this compound

A summary of the computed physicochemical properties of this compound is presented below. These properties can provide initial insights into its potential solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O₂ | PubChem[1] |

| Molecular Weight | 155.15 g/mol | PubChem[1] |

| IUPAC Name | methyl 5-amino-1-methylpyrazole-4-carboxylate | PubChem[1] |

| CAS Number | 110860-60-1 | PubChem[1] |

| XLogP3-AA (Predicted) | 0.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

The positive XLogP3-AA value suggests a degree of lipophilicity, while the presence of hydrogen bond donors and acceptors indicates the potential for interaction with polar solvents.

General Solubility of Pyrazole Derivatives

Pyrazole and its derivatives are a class of heterocyclic compounds with a wide range of biological activities. Their solubility is influenced by the nature of the substituents on the pyrazole ring.[2] Generally, pyrazoles are considered to have lower lipophilicity compared to their benzene bioisosteres, which can contribute to improved aqueous solubility.[2]

Common solvents used in the synthesis and purification of pyrazole derivatives, which can be indicative of their solubility, include:

-

Ethanol

-

Methanol

-

Acetone

-

Toluene

-

Dichloromethane

-

Acetonitrile

The solubility of pyrazole derivatives is also dependent on factors such as temperature and the pH of the medium.[3] For ionizable compounds, solubility can be significantly affected by the pH of the aqueous solution.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, the following established experimental protocols are recommended.

Equilibrium Solubility Assay (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound at equilibrium.

Objective: To determine the maximum concentration of the compound that can be dissolved in a specific solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, etc.)

-

Vials with screw caps

-

Constant temperature shaker bath

-

Filtration device (e.g., 0.22 µm syringe filters)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of the test solvent.

-

Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).

-

After incubation, allow the vials to stand to let undissolved solids settle.

-

Carefully withdraw an aliquot of the supernatant and filter it to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution.[4][5]

Objective: To determine the concentration at which a compound precipitates when added from a DMSO stock solution to an aqueous buffer.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microtiter plates

-

Plate reader (nephelometer or UV-Vis spectrophotometer)

-

Plate shaker

Procedure:

-

Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Transfer a small volume (e.g., 2 µL) of each dilution to another 96-well plate containing the aqueous buffer in each well. This results in a small, consistent final concentration of DMSO (e.g., 1-2%).

-

Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.

-

Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength using a UV-Vis plate reader.

-

The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.[4]

Data Presentation

All quantitative solubility data obtained from the experimental protocols should be summarized in a structured table for clear comparison.

Table 1: Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |

| Water | 25 | Data to be determined | Data to be determined | Equilibrium |

| PBS (pH 7.4) | 25 | Data to be determined | Data to be determined | Equilibrium |

| Ethanol | 25 | Data to be determined | Data to be determined | Equilibrium |

| Methanol | 25 | Data to be determined | Data to be determined | Equilibrium |

| Acetonitrile | 25 | Data to be determined | Data to be determined | Equilibrium |

| Other Solvents | 25 | Data to be determined | Data to be determined | Equilibrium |

| PBS (pH 7.4) | 25 | Data to be determined | Data to be determined | Kinetic |

Mandatory Visualization

The following diagram illustrates a general workflow for determining the solubility of this compound.

Caption: General workflow for determining the solubility of a research compound.

Conclusion

References

- 1. This compound | C6H9N3O2 | CID 15140326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Solubility Test | AxisPharm [axispharm.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

A Technical Guide to the Crystal Structure Analysis of Aminopyrazole Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Aminopyrazole scaffolds are pivotal structural motifs in medicinal chemistry, forming the core of numerous inhibitors targeting key signaling pathways in oncology and inflammatory diseases. A thorough understanding of their three-dimensional structure at the atomic level is fundamental to elucidating structure-activity relationships (SAR) and advancing rational drug design. This technical guide provides a comprehensive overview of the crystal structure analysis of aminopyrazole compounds. It details the experimental protocols for single-crystal X-ray diffraction, presents a comparative analysis of crystallographic data for representative compounds, and explores the critical role of this analysis in the context of structure-based drug design. Particular focus is given to the intermolecular interactions that govern crystal packing and the specific binding modes of aminopyrazole derivatives in complex with protein targets such as Fibroblast Growth Factor Receptors (FGFR) and Janus kinases (JAKs).

Introduction

The pyrazole ring system is a versatile heterocyclic scaffold widely employed in the development of therapeutic agents.[1] The addition of an amino group to this nucleus gives rise to aminopyrazoles, a class of compounds exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Many aminopyrazole-based drugs function as kinase inhibitors, and their efficacy is intimately linked to their specific three-dimensional conformation and ability to interact with the ATP-binding pocket of target enzymes.[3][4][5]

Crystal structure analysis, primarily through single-crystal X-ray diffraction, is the definitive method for determining the precise atomic arrangement of these compounds in the solid state.[6][7] This information is invaluable for:

-

Confirming molecular structure and stereochemistry.

-

Understanding intermolecular interactions that influence solubility and crystal packing.

-

Providing empirical data for computational modeling and structure-based drug design (SBDD).[3]

-

Elucidating binding modes when co-crystallized with target proteins, which is crucial for optimizing inhibitor potency and selectivity.[2]

This guide will walk through the core methodologies of crystal structure determination and showcase its application to aminopyrazole compounds, bridging the gap between synthesis and biological function.

Experimental Protocols: From Compound to Crystal Structure

The determination of a molecular crystal structure from a polycrystalline (powder) or single-crystal sample is a multi-step process. While single-crystal X-ray diffraction is the gold standard for its precision, advancements in hardware and software have also made structure determination from powder diffraction data a powerful tool, especially when suitable single crystals cannot be obtained.[8][9] The generalized workflow is applicable to many organic compounds, including aminopyrazoles.

2.1. Crystallization The primary prerequisite for single-crystal X-ray analysis is the growth of a high-quality crystal, typically 0.1-0.5 mm in size, free of significant defects. For aminopyrazole compounds, this is generally achieved through standard organic chemistry techniques:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, ethyl acetate) is allowed to evaporate slowly at room temperature.[10]

-

Vapor Diffusion: A solution of the compound is placed in a small vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Solvent Layering: A layer of a less dense anti-solvent is carefully added on top of a concentrated solution of the compound, with crystallization occurring at the interface.

2.2. X-ray Data Collection A suitable crystal is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. The crystal is cooled, typically to 100-150 K, to minimize thermal motion of the atoms and protect it from radiation damage. The instrument rotates the crystal through a series of orientations while a detector records the positions and intensities of the diffracted X-ray beams.

2.3. Structure Solution and Refinement The collected diffraction data are processed to determine the unit cell dimensions and space group.[9] The initial atomic positions are then determined using computational methods. This initial model is then refined against the experimental data, a process that iteratively adjusts atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[11] The quality of the final structure is assessed by metrics such as the R-factor (Rgt(F)), which should ideally be below 0.05 for a well-resolved structure.[10]

Crystallographic Data of Aminopyrazole Compounds

The structural diversity of aminopyrazole derivatives leads to a variety of crystal packing arrangements. The following table summarizes crystallographic data for several representative compounds, illustrating common crystal systems and space groups.

| Compound Name | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z | Ref. |

| 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide | C₄H₇N₅O | Monoclinic | P2₁ | 4.855(3) | 9.026(5) | 7.092(4) | 103.267(7) | 302.5(3) | 2 | [10] |

| 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid | C₁₁H₁₁N₃O₃ | Triclinic | P-1 | 7.0429(3) | 8.3564(3) | 10.0270(4) | 82.559(1) | 563.39(4) | 2 | [12] |

| bis(3-aminopyrazole-κN¹)bis(3-aminopyrazole-κN²)bis(nitrato-κO)copper(II) | [Cu(NO₃)₂(C₃H₅N₃)₄] | Monoclinic | P2₁/n | 8.357(2) | 11.042(3) | 10.518(3) | 92.54(3) | 968.3(4) | 2 | [13] |

Note: For the triclinic system of the second entry, α = 74.453(1)° and γ = 83.076(1)°.[12]

Analysis of Intermolecular Interactions

The crystal packing of aminopyrazoles is predominantly directed by a network of non-covalent interactions. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions.[12][13]

-

Hydrogen Bonding: The amino group (-NH₂) and the pyrazole ring nitrogens are excellent hydrogen bond donors and acceptors. This leads to the formation of robust motifs like N-H···N and N-H···O bonds, which often form chains or dimeric structures that stabilize the crystal lattice.[12][13] In the structure of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid, for instance, O-H···O interactions form carboxylic acid inversion dimers.[12]

-

π-π Stacking: The aromatic pyrazole and any appended phenyl rings can engage in π-π stacking interactions. These are typically weaker than hydrogen bonds but contribute significantly to the overall packing efficiency.[12]

-